molecular formula C7H6ClNO2 B7951346 5-Chlorosalicylaldehyde oxime CAS No. 1595-14-8

5-Chlorosalicylaldehyde oxime

Cat. No. B7951346
CAS RN: 1595-14-8
M. Wt: 171.58 g/mol
InChI Key: FXAILOLNECSGMI-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorosalicylaldehyde oxime is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chlorosalicylaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorosalicylaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Behavior : 5-Chlorosalicylaldehyde oxime exhibits unique polarographic behavior in ethanolic mediums, which is relevant for electrochemical analyses and applications (Tiwari, Malshe, & Kaushal, 2010).

  • Synthesis of Antimicrobial Agents : This compound is a precursor in the synthesis of benzofurans, which are explored for their antimicrobial properties. The synthesis process involves the conversion of 5-Chlorosalicylaldehyde oxime into various derivatives with potential antibacterial and antifungal activities (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

  • Spectroscopy and Magnetochemistry : The oxovanadium (IV) complexes of 5-Chlorosalicylaldehyde and its derivatives are studied for their spectroscopic and magnetic properties. This has implications in the field of coordination chemistry and material science (Kolawole & Patel, 1983).

  • Infrared Spectra and UV-Induced Rotamerization : Investigating the low-temperature infrared spectra and the effects of UV-induced rotamerization in 5-Chlorosalicylaldehyde has implications in the field of physical chemistry, especially in understanding the molecular behavior under different conditions (Brito, Roque, Sıdır, & Fausto, 2022).

  • Synthesis of Complexes and Crystallography : The synthesis and analysis of nickel(II) and palladium(II) complexes with 5-Nitrosalicylaldoxime, a related compound, contribute to the field of crystallography and inorganic chemistry (Mehta & Swar, 2002).

  • Bioconjugation in Vaccine Development : In the field of biochemistry, oxime chemistry, to which 5-Chlorosalicylaldehyde oxime contributes, is utilized in the bioconjugation of proteins and polysaccharides for vaccine development. This is especially relevant in the synthesis of conjugate vaccines (Lees, Sen, & López-Acosta, 2006).

  • Biomedical Research and Toxicology : Studies on the toxic effects of certain oximes at a cellular level, including the induction of apoptosis and necrosis, provide insights into their biomedical applications and toxicological impacts (Zandona et al., 2021).

  • Surfactant Self-Assembly in Detoxification : The role of oximes in surfactant self-assembly has implications for the detoxification of organophosphates, highlighting the chemical's potential in combating the toxicity of nerve agents and pesticides (Singh et al., 2015).

  • Synthetic Applications in Organic Chemistry : 5-Chlorosalicylaldehyde oxime's derivatives are used in various synthetic applications in organic chemistry, including the formation of novel compounds with potential insecticidal properties (Wang et al., 2015).

  • Biocompatible Hydrogels in Biomedical Engineering : The use of oxime Click chemistry in forming biocompatible hydrogels, which support cell adhesion, is significant in the field of biomaterials and tissue engineering (Grover et al., 2012).

properties

IUPAC Name

4-chloro-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAILOLNECSGMI-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorosalicylaldehyde oxime

CAS RN

1595-14-8
Record name Benzaldehyde, oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-hydroxybenzaldehyde oxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4U69TU6HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorosalicylaldehyde oxime
Reactant of Route 2
Reactant of Route 2
5-Chlorosalicylaldehyde oxime
Reactant of Route 3
Reactant of Route 3
5-Chlorosalicylaldehyde oxime
Reactant of Route 4
5-Chlorosalicylaldehyde oxime
Reactant of Route 5
5-Chlorosalicylaldehyde oxime
Reactant of Route 6
5-Chlorosalicylaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.